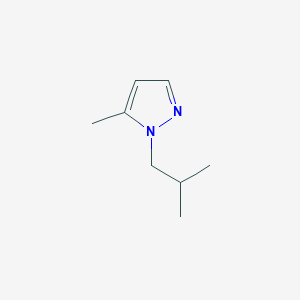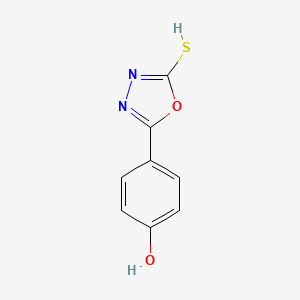
3'-Methyl-biphenyl-4-propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3’-Methyl-biphenyl-4-propanoic acid is an organic compound with the molecular formula C16H16O2 It is a derivative of biphenyl, where a methyl group is attached to the third carbon of one phenyl ring, and a propanoic acid group is attached to the fourth carbon of the other phenyl ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3’-Methyl-biphenyl-4-propanoic acid typically involves the following steps:
Formation of Biphenyl Core: The biphenyl core can be synthesized through a Suzuki-Miyaura coupling reaction, where a halogenated benzene reacts with a boronic acid derivative in the presence of a palladium catalyst.
Introduction of Methyl Group: The methyl group can be introduced via Friedel-Crafts alkylation, where toluene is used as the alkylating agent in the presence of a Lewis acid catalyst such as aluminum chloride.
Addition of Propanoic Acid Group: The propanoic acid group can be introduced through a Grignard reaction, where a suitable Grignard reagent reacts with a carbonyl compound to form the desired product.
Industrial Production Methods: Industrial production of 3’-Methyl-biphenyl-4-propanoic acid may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to improve yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Types of Reactions:
Oxidation: 3’-Methyl-biphenyl-4-propanoic acid can undergo oxidation reactions, where the methyl group can be oxidized to form a carboxylic acid group.
Reduction: The compound can be reduced to form corresponding alcohols or alkanes.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: Halogenating agents such as bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of 3’-Methyl-biphenyl-4-carboxylic acid.
Reduction: Formation of 3’-Methyl-biphenyl-4-propanol or 3’-Methyl-biphenyl.
Substitution: Formation of halogenated derivatives of 3’-Methyl-biphenyl-4-propanoic acid.
科学的研究の応用
3’-Methyl-biphenyl-4-propanoic acid has various applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
作用機序
The mechanism of action of 3’-Methyl-biphenyl-4-propanoic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
類似化合物との比較
Biphenyl-4-propanoic acid: Lacks the methyl group, which may affect its chemical reactivity and biological activity.
3’-Methyl-biphenyl-4-carboxylic acid: Similar structure but with a carboxylic acid group instead of a propanoic acid group.
4-Methyl-biphenyl-4-propanoic acid: Methyl group is attached to a different position on the biphenyl ring.
Uniqueness: 3’-Methyl-biphenyl-4-propanoic acid is unique due to the specific positioning of the methyl and propanoic acid groups, which can influence its chemical properties and potential applications. This structural uniqueness can lead to distinct reactivity patterns and biological activities compared to similar compounds.
特性
IUPAC Name |
3-[4-(3-methylphenyl)phenyl]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O2/c1-12-3-2-4-15(11-12)14-8-5-13(6-9-14)7-10-16(17)18/h2-6,8-9,11H,7,10H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYGMNPDIGQPPIF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=CC=C(C=C2)CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![(3'-Fluoro-[1,1'-biphenyl]-4-YL)methanamine](/img/structure/B7763435.png)









